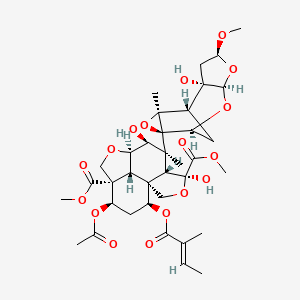
Vepaol
Description
Vepaol is a bioactive limonoid isolated from Azadirachta indica (neem), a plant renowned for its pesticidal and medicinal properties. Structurally, this compound belongs to the tetranortriterpenoid class, characterized by a methoxy group (-OCH₃) in the hydrofuran moiety of azadirachtin A, increasing its molecular weight by 32 Da compared to azadirachtin A . Its molecular formula is C₃₅H₄₄O₁₆, with a molecular weight of 735.29 g/mol (based on mass spectrometry data) .
This compound is one of 14 identified azadirachtin analogs, including Azadirachtin A-K, Isothis compound, and 11-methoxy azadirachtin . It exhibits dual applications:
- Pesticidal activity: Developed as a commercial neem-based pesticide by the Indian Institute of Chemical Technology (Hyderabad) and promoted by National Organic Chemicals Industries Ltd (NOCIL) .
Properties
Molecular Formula |
C36H48O17 |
|---|---|
Molecular Weight |
752.8 g/mol |
IUPAC Name |
dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,4S,6R,8S,9R,11S)-2-hydroxy-4-methoxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodecan-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate |
InChI |
InChI=1S/C36H48O17/c1-9-15(2)25(39)50-18-11-19(49-16(3)37)33(27(40)45-7)13-47-22-23(33)32(18)14-48-35(43,28(41)46-8)26(32)30(4,24(22)38)36-20-10-17(31(36,5)53-36)34(42)12-21(44-6)52-29(34)51-20/h9,17-24,26,29,38,42-43H,10-14H2,1-8H3/b15-9+/t17-,18+,19-,20+,21+,22-,23-,24-,26+,29-,30-,31+,32+,33+,34+,35+,36+/m1/s1 |
InChI Key |
HAIAPLNAMFKNPR-CMRNRKAMSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C[C@H](O[C@H]8O7)OC)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(CC(OC8O7)OC)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Vepaol is structurally analogous to other neem-derived limonoids but differs in functional groups and molecular weight (Table 1).
Functional Comparison
2.2.1 Insecticidal Activity
- This compound : Exhibits broad-spectrum pesticidal activity, though less studied than azadirachtin A. Its methoxy group may enhance stability or bioavailability .
- Azadirachtin A : The gold standard for neem-based insecticides; disrupts insect growth via ecdysone receptor inhibition (EC₅₀: 0.1–1 ppm) .
- Nimbin/Salannin : Moderate insecticidal effects; primarily act as antifeedants .
2.2.2 Antiviral Activity
- This compound : Binds TMPRSS2 (critical for SARS-CoV-2 entry) with superior stability (MM-GBSA: -13727.59 kcal/mol) compared to nimbochalcin (-13633.21 kcal/mol) and 10-hydroxyaloin A (-13641.05 kcal/mol) .
- Azadirachtin A: Limited antiviral data; primarily researched for insecticidal properties.
Analytical Profiles
- Mass Spectrometry : this compound shows three protonated ion peaks (m/z 735.2867, 721.2705, 703.2598) due to H₂O/methoxy group loss, distinguishing it from azadirachtin A (m/z 703.26) .
- Stability : Methoxy group in this compound may reduce hydrolysis susceptibility compared to hydroxyl-rich azadirachtin A .
Commercial and Research Status
- This compound: Marketed as a pesticide (e.g., NOCIL’s formulation) but lacks extensive clinical validation for antiviral use .
- Azadirachtin A : Widely commercialized (e.g., NeemAzal®); >100 patents filed globally .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


